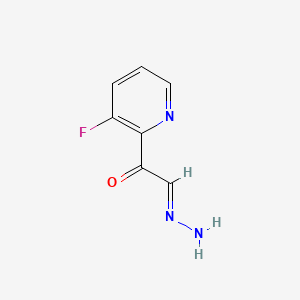![molecular formula C10H11BrN4O2S B13498758 Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate is a synthetic organic compound with the molecular formula C10H11BrN4O2S and a molecular weight of 331.19 g/mol . This compound is characterized by the presence of a bromothiazole ring fused to a pyrazine ring, with a tert-butyl carbamate group attached. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromothiazole ring: This step involves the bromination of a thiazole precursor under controlled conditions.
Fusion with the pyrazine ring: The bromothiazole intermediate is then reacted with a pyrazine derivative to form the fused ring system.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the fused ring system with tert-butyl isocyanate to introduce the carbamate group.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of thiazole and pyrazine derivatives, including their effects on cellular processes and enzyme activity.
Mechanism of Action
The mechanism of action of Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate is not fully understood, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets, such as kinase enzymes. The bromothiazole and pyrazine rings may facilitate binding to these targets, while the carbamate group can modulate the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate can be compared to other similar compounds, such as:
Tert-butyl N-(6-chlorothiazolo[4,5-B]pyrazin-2-YL)carbamate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.
Tert-butyl N-(6-fluorothiazolo[4,5-B]pyrazin-2-YL)carbamate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
Tert-butyl N-(6-iodothiazolo[4,5-B]pyrazin-2-YL)carbamate: The iodine atom can increase the compound’s molecular weight and potentially alter its biological activity.
These similar compounds highlight the versatility of the thiazolo[4,5-B]pyrazine scaffold and its potential for modification to achieve desired chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN4O2S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H11BrN4O2S/c1-10(2,3)17-9(16)15-8-14-6-7(18-8)13-5(11)4-12-6/h4H,1-3H3,(H,12,14,15,16) |
InChI Key |
JTEMKUZWZQKSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=NC=C(N=C2S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


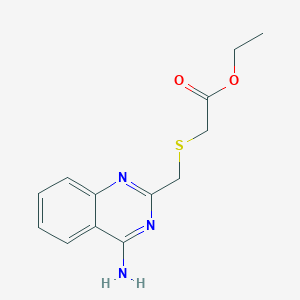
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
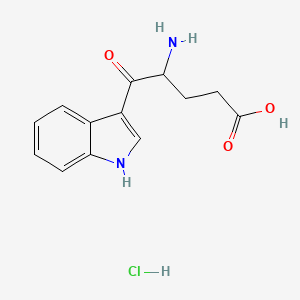
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)

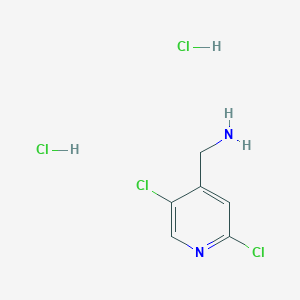
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
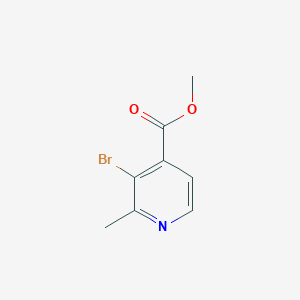

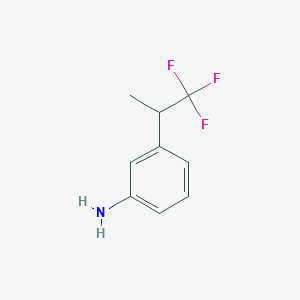
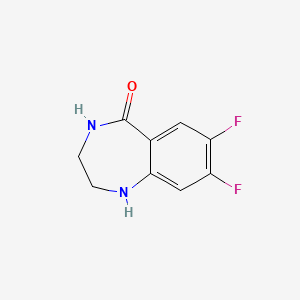
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
